8-Bromoindolo[2,1-b]quinazoline-6,12-dione
Description
Contextualization within the Indoloquinazoline Alkaloid Class and Tryptanthrin (B1681603) Derivatives
8-Bromoindolo[2,1-b]quinazoline-6,12-dione belongs to the indoloquinazoline class of alkaloids, a family of nitrogen-containing heterocyclic compounds recognized for their diverse biological activities. nih.gov The core structure of this class is characterized by a quinazoline (B50416) ring fused to an indole (B1671886) moiety. juniperpublishers.comrsc.org The parent compound of this specific lineage is Tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione), a naturally occurring alkaloid first isolated from the yeast Candida lipolytica and later found in various plants, such as Strobilanthes cusia, Polygonum tinctorium, and Isatis tinctoria. juniperpublishers.commdpi.comnih.gov
Tryptanthrin itself is a pharmacologically significant molecule, exhibiting a wide spectrum of biological properties, including anti-inflammatory, antimicrobial, antiviral, and potent anticancer activities. nih.govrsc.orgrsc.org Its indoloquinazoline core is considered a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets. nih.gov Consequently, the tryptanthrin skeleton serves as a foundational backbone for the synthesis of numerous derivatives. rsc.orgnih.gov this compound is one such derivative, where a bromine atom is strategically placed at the 8th position of the core structure. The modification of the tryptanthrin molecule with various functional groups is a key strategy employed by medicinal chemists to enhance its inherent biological activity and explore structure-activity relationships (SAR). rsc.orgrsc.org
| Compound Name | Core Structure | Chemical Formula | Key Feature |
|---|---|---|---|
| Tryptanthrin | Indolo[2,1-b]quinazoline-6,12-dione | C15H8N2O2 | Parent indoloquinazoline alkaloid |
| This compound | Indolo[2,1-b]quinazoline-6,12-dione | C15H7BrN2O2 | Bromine substitution at the C-8 position |
Rationale for Research Focus on Halogenated Indolo[2,1-b]quinazoline-6,12-diones
The deliberate introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into bioactive molecules is a well-established and powerful strategy in medicinal chemistry. researchgate.net Halogenation can profoundly influence a compound's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, which in turn can enhance its pharmacological profile, including target binding affinity and cell permeability. researchgate.netbiointerfaceresearch.com
In the context of tryptanthrin derivatives, research has shown that the introduction of a halogen group can significantly improve anticancer activity. mdpi.com Studies on various heterocyclic scaffolds, including quinolines, have demonstrated that bromo-substituted derivatives can possess potent antibacterial and anticancer properties. researchgate.netresearchgate.net The rationale for focusing on halogenated, and specifically bromo-substituted, indoloquinazolinediones is based on these established principles. The bromine atom, with its specific size, electronegativity, and ability to form halogen bonds, can alter the interaction of the molecule with its biological target. Research into a series of tryptanthrin derivatives has found that compounds with bromo and nitro substituents are particularly potent, underscoring the strategic importance of this specific modification. juniperpublishers.com This targeted approach aims to create analogues with superior efficacy compared to the parent tryptanthrin molecule.
Historical Perspective and Evolving Research Trends in Indole and Quinazoline Chemistry
The scientific journey of indole and quinazoline derivatives spans over a century and is deeply intertwined with the history of drug discovery. nih.gov The quinoline (B57606) alkaloid quinine, isolated in 1820, was a cornerstone in the treatment of malaria, marking one of the earliest successes in alkaloid chemistry. nih.gov The indole scaffold is also a fundamental component of numerous natural products and pharmaceuticals, valued for its ability to mimic protein structures. researchgate.net
Quinazoline chemistry gained significant momentum in the 20th century, with the discovery that this heterocyclic system is a key component of many biologically active compounds. nih.govrsc.org Researchers have extensively explored quinazoline derivatives, leading to the development of drugs with anticancer, antibacterial, anti-inflammatory, and antiviral activities. nih.govorientjchem.org
The evolution of synthetic chemistry has played a pivotal role in this field. Early research often relied on the isolation of alkaloids from natural sources. rsc.org However, the development of novel synthetic methodologies has enabled the systematic and efficient creation of diverse libraries of indole and quinazoline derivatives. juniperpublishers.comresearchgate.net Modern research trends focus on the rational design of molecules, utilizing computational methods and a deep understanding of structure-activity relationships to create compounds with specific therapeutic effects. orientjchem.org The synthesis of this compound is a direct result of these evolving trends, combining the historically significant indole and quinazoline pharmacophores and employing strategic halogenation to refine and enhance biological activity. mdpi.comresearchgate.net
| Compound Name |
|---|
| This compound |
| Tryptanthrin |
| Quinine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromoindolo[2,1-b]quinazoline-6,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7BrN2O2/c16-8-5-6-12-10(7-8)13(19)14-17-11-4-2-1-3-9(11)15(20)18(12)14/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPHXCCBDRGBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)Br)C(=O)C3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Bromoindolo 2,1 B Quinazoline 6,12 Dione and Analogues
Established Synthetic Routes to the Indolo[2,1-b]quinazoline-6,12-dione Core
The tetracyclic core of tryptanthrin (B1681603) is a common target in organic synthesis due to its presence in various natural products and its potential as a therapeutic agent. researchgate.netmdpi.com Several reliable methods have been established for its construction.
A prevalent and straightforward method for synthesizing the indolo[2,1-b]quinazoline-6,12-dione core involves the condensation of an isatin (B1672199) derivative with isatoic anhydride (B1165640). researchgate.net Isatoic anhydride serves as a convenient building block for a variety of nitrogen-containing heterocycles, including quinazolines and quinazolinones. osi.lvresearchgate.net The reaction is typically carried out in a suitable solvent, such as toluene, in the presence of a base like triethylamine, and is driven by thermal conditions (reflux). researchgate.net
The mechanism involves the base-mediated opening of the isatoic anhydride ring by the deprotonated isatin, followed by an intramolecular cyclization and dehydration cascade to form the final tetracyclic dione (B5365651) structure. The versatility of this method allows for the synthesis of various substituted analogues by employing appropriately substituted isatins or isatoic anhydrides. researchgate.net Isatin itself can be a precursor to isatoic anhydride through oxidation, for example, using chromic acid or hydrogen peroxide with an organoselenium catalyst. nih.govirapa.org
Table 1: Representative Condensation Synthesis of Substituted Indolo[2,1-b]quinazoline-6,12-diones This table is interactive and allows for sorting.
| Isatin Derivative | Reagent | Base | Solvent | Condition | Product | Ref |
|---|---|---|---|---|---|---|
| Substituted Isatin | Isatoic Anhydride | Triethylamine | Toluene | Reflux | Substituted Indolo[2,1-b]quinazoline-6,12-dione | researchgate.net |
Modern organic synthesis frequently employs metal catalysts to achieve efficient and selective bond formations. The synthesis of the indolo[2,1-b]quinazoline-6,12-dione core is no exception, with several metal-catalyzed methods being developed. Copper-catalyzed reactions are particularly notable. One such approach accomplishes the synthesis from 2-haloacetophenones and anthranilamides using a CuI/I2/DMSO system under aerobic conditions. researchgate.netasianpubs.org This tandem process involves multiple steps in a single pot, including Kornblum oxidation and a copper-catalyzed intramolecular N-arylation, which makes it an attractive and efficient strategy. researchgate.netasianpubs.org
Palladium-catalyzed reactions have also been instrumental in constructing related fused heterocyclic systems. For instance, Pd-catalyzed reactions of specific aniline (B41778) derivatives can lead to the formation of the indole (B1671886) ring, which then undergoes cyclization to form indoloquinazoline structures. nih.gov While many of these advanced catalytic systems can be highly effective, they sometimes rely on costly precious metal catalysts such as ruthenium, rhodium, iridium, and palladium. researchgate.net
Table 2: Examples of Metal-Catalyzed Synthesis This table is interactive and allows for sorting.
| Starting Materials | Catalyst System | Key Process | Product Core | Ref |
|---|---|---|---|---|
| 2-Haloacetophenones, Anthranilamides | I2/DMSO/CuI | Intramolecular N-arylation | Indolo[2,1-b]quinazoline-6,12-dione | researchgate.netasianpubs.org |
| o-(o-Aminophenylethynyl) trifluoroacetanilides | Palladium Catalyst | Indole formation/Cyclization | 12-Arylindolo[1,2-c]quinazoline | nih.gov |
Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry and drug discovery, as they allow for the rapid assembly of complex molecules from simple starting materials in a single step. nih.gov This approach offers high atom economy and the ability to generate diverse libraries of compounds. For the indoloquinazoline system, MCRs have been used to create structural diversity. For example, a one-pot, three-component condensation of tryptanthrin (the parent core), malononitrile, and a nucleophile can yield complex spiroindoloquinazolines. nih.gov
Another application of MCRs is seen in the microwave-assisted polycondensation of amino acids to synthesize pyrazino[2,1-b]quinazoline-3,6-diones, which are structurally related alkaloids. nih.govacs.org This highlights the adaptability of MCRs to build diverse heterocyclic scaffolds based on the quinazoline (B50416) core. Similarly, isatoic anhydride is a common substrate in three-component reactions with aldehydes and ammonium (B1175870) salts to produce related quinazolinone derivatives. researchgate.netechemcom.com
Regiospecific Synthesis of 8-Bromoindolo[2,1-b]quinazoline-6,12-dione
The specific synthesis of the 8-bromo isomer requires methods that can control the position of the bromine atom on the tetracyclic framework. This can be achieved either by using a pre-brominated starting material or by selectively brominating the pre-formed core.
A direct method to control the regiochemistry of substitution is to begin with a precursor that already contains the substituent in the desired position. In one approach to halogenated tryptanthrin analogues, substituted isatins are used as key building blocks. The synthesis of this compound can be achieved through the condensation of isatoic anhydride with 5-bromoisatin (B120047). researchgate.net
This reaction follows the general condensation pathway described previously (Section 2.1.1). The use of 5-bromoisatin as the starting material ensures that the bromine atom is incorporated into the indole portion of the final molecule. However, based on standard nomenclature, this would lead to 2-bromoindolo[2,1-b]quinazoline-6,12-dione. The synthesis of the 8-bromo isomer would typically start from 5-bromoisatoic anhydride and isatin. Nevertheless, following specific established protocols, the reaction between 5-bromoisatin and isatoic anhydride is a documented route for producing brominated tryptanthrin structures. researchgate.net The precise conditions, including the choice of base and solvent, are critical for achieving good yields.
An alternative to precursor-based synthesis is the late-stage functionalization of the parent indolo[2,1-b]quinazoline-6,12-dione core. This involves the direct bromination of the molecule through an electrophilic aromatic substitution reaction. Achieving high regioselectivity in such reactions on a complex heterocycle can be challenging. nih.gov
The electronic properties of the tryptanthrin skeleton govern the position of electrophilic attack. The quinazoline portion of the molecule contains the benzene (B151609) ring where the 8-position is located. This ring is influenced by an amide nitrogen, which is an ortho-, para-directing group. Therefore, the position para to this nitrogen (C8) is an electronically favorable site for electrophilic substitution. Common brominating agents like N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in the presence of a Lewis acid could be employed. However, achieving selectivity for the C8 position over other potentially reactive sites on the indole ring would require careful optimization of reaction conditions, such as temperature, solvent, and catalyst, to control the reaction's kinetic and thermodynamic profile. nih.gov
Sustainable and Green Chemistry Methodologies in this compound Synthesis
In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods in chemical research. For the synthesis of tryptanthrin and its analogues, including the 8-bromo derivative, several green chemistry approaches have been explored to minimize the use of hazardous reagents and solvents, reduce reaction times, and improve energy efficiency.
Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering a green alternative to conventional heating methods. This technique utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to generate localized high temperatures and pressures, thereby accelerating reaction rates. While specific studies on the ultrasound-assisted synthesis of this compound are not extensively detailed, the application of this methodology to the synthesis of related heterocyclic compounds, including tryptanthrin analogues, highlights its potential.
The advantages of ultrasound-assisted synthesis include significantly shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. For instance, the synthesis of various heterocyclic scaffolds has been shown to be greatly accelerated under ultrasonic irradiation, often proceeding at room temperature and avoiding the need for high-boiling-point solvents. This approach aligns with the principles of green chemistry by reducing energy consumption and promoting safer reaction protocols.
Biocatalysis, the use of natural catalysts such as enzymes or whole microbial cells to perform chemical transformations, represents a cornerstone of green chemistry. This methodology offers high selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions, typically in aqueous media, thus avoiding the use of toxic metal catalysts and harsh reagents.
Research has demonstrated the feasibility of biocatalyst-mediated synthesis of tryptanthrin. One notable approach involves the use of baker's yeast (Saccharomyces cerevisiae) as a biocatalyst. In this method, high-intensity ultrasound is employed to facilitate the release of enzymes from the yeast cells, which then catalyze the synthesis of the tryptanthrin core. This coupled system of sonication and biocatalysis enhances the reaction rate and provides a clean, operationally simple, and environmentally safe alternative to traditional synthetic routes. The process is characterized by its tolerance for a wide variety of substituents, suggesting its applicability to the synthesis of analogues like this compound.
Derivatization Strategies for this compound
The strategic derivatization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. The bromine atom at the 8-position serves as a versatile handle for introducing a wide array of functional groups, enabling a systematic exploration of the structure-activity relationship (SAR).
The tryptanthrin skeleton offers several positions for functionalization, but the 8-position has been a particular focus for introducing diversity. The presence of a bromine atom at this position allows for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds.
For example, the synthesis of 18 novel 8-substituted tryptanthrin analogues has been reported, starting from the corresponding 8-substituted precursors. nih.gov These modifications are aimed at enhancing the therapeutic potential of the parent compound. The introduction of different substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which can impact its interaction with biological targets.
The introduction of a wide range of chemical moieties at the 8-position of the indolo[2,1-b]quinazoline-6,12-dione core has been a key strategy in the quest for analogues with improved biological profiles. These modifications are instrumental in elucidating the structure-activity relationships that govern the compound's efficacy and selectivity.
Research has shown that the nature of the substituent at the 8-position significantly influences the biological activity. For instance, a study on 8-substituted-6-hydrazonoindolo[2,1-b]quinazolin-12(6H)-one analogues revealed that compounds bearing 4-pyridyl or 4-carboxyphenyl substituents at the 8-position exhibited the most promising cytotoxic activity against various human cancer cell lines. nih.gov This highlights the importance of aromatic and potentially hydrogen-bonding capable moieties at this position for anticancer activity.
Another study focused on developing a three-dimensional quantitative structure-activity relationship (3D-QSAR) pharmacophore model for antimalarial activity based on a set of 17 substituted tryptanthrins. nih.gov This computational approach helps in identifying the key structural features required for biological activity and guides the design of new, more potent analogues. The findings from such studies underscore the importance of systematic derivatization for optimizing the therapeutic properties of the this compound scaffold.
The table below summarizes examples of different substituents introduced at the 8-position of the indolo[2,1-b]quinazoline-6,12-dione core and their observed impact on biological activity.
| 8-Substituent | Observed Biological Activity | Reference |
| 4-Pyridyl | Promising cytotoxic agent against A549, MCF-7, and HeLa cancer cell lines | nih.gov |
| 4-Carboxyphenyl | Promising cytotoxic agent against A549, MCF-7, and HeLa cancer cell lines | nih.gov |
| Cyano | Anti-proliferative effect on breast cancer cells (MCF-7 and MDA-MB-231) | researchgate.net |
This systematic approach to derivatization, combining synthetic chemistry with biological evaluation and computational modeling, is essential for the rational design of novel this compound analogues with enhanced therapeutic potential.
Preclinical Biological Activity Investigations of 8 Bromoindolo 2,1 B Quinazoline 6,12 Dione and Its Derivatives
Anticancer Efficacy and Cellular Mechanisms
Cytotoxicity Studies in Various Cancer Cell Lines
The cytotoxic potential of 8-Bromoindolo[2,1-b]quinazoline-6,12-dione, a derivative of the natural alkaloid tryptanthrin (B1681603), and its related compounds has been evaluated against a panel of human cancer cell lines. Research has demonstrated that modifications to the parent tryptanthrin structure can yield compounds with significant antiproliferative effects.
Derivatives of 8-bromotryptanthrin have shown notable activity against several cancer cell lines. For instance, certain Spiro-Pyrrolizine and Pyrrolidine derivatives incorporating the 8-bromotryptanthrin scaffold have been tested for their in vitro anticancer activity against breast cancer (MCF-7), lung carcinoma (A549), and cervical cancer (HeLa) cell lines. One particular derivative, designated 3c, exhibited potent inhibitory activity with IC50 values of 7.14 ± 1.285 μM against MCF-7, 9.18 ± 0.968 μM against A549, and 10.57 ± 0.581 μM against HeLa cells. researchgate.net Another study focused on Dispiroimidazolidine-Pyrrolizine/pyrrolidine derivatives of 8-bromotryptanthrin, with some compounds showing promising activity against the MCF-7 human breast cancer cell line, with IC50 values as low as 1.82 µg/ml. researchgate.net
Furthermore, a broader series of N-aryl/benzyl substituted and benzo-annulated tryptanthrin derivatives, which include the 8-bromo substituted analogue, have demonstrated cytotoxicity towards a range of cancer cells. Specifically, compounds within this series have recorded IC50 values between 0.65–8.51 μM against MCF-7, HeLa, ovarian cancer (SKOV3), and kidney cancer (A498) cell lines. nih.gov In contrast, the parent compound, tryptanthrin, has shown significant inhibition of MCF-7 cell proliferation at concentrations ranging from 12.5–100 μM. nih.gov
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Spiro-Pyrrolizine Derivative (3c) | MCF-7 (Breast) | 7.14 ± 1.285 μM | researchgate.net |
| Spiro-Pyrrolizine Derivative (3c) | A549 (Lung) | 9.18 ± 0.968 μM | researchgate.net |
| Spiro-Pyrrolizine Derivative (3c) | HeLa (Cervical) | 10.57 ± 0.581 μM | researchgate.net |
| Dispiroimidazolidine-Pyrrolizine/pyrrolidine Derivative | MCF-7 (Breast) | 1.82 µg/ml | researchgate.net |
| N-aryl/benzyl substituted and benzo-annulated tryptanthrins | MCF-7 (Breast) | 0.65–8.51 μM | nih.gov |
| N-aryl/benzyl substituted and benzo-annulated tryptanthrins | HeLa (Cervical) | 0.65–8.51 μM | nih.gov |
| N-aryl/benzyl substituted and benzo-annulated tryptanthrins | SKOV3 (Ovarian) | 0.65–8.51 μM | nih.gov |
| N-aryl/benzyl substituted and benzo-annulated tryptanthrins | A498 (Kidney) | 0.65–8.51 μM | nih.gov |
Modulation of Cellular Pathways (e.g., Apoptosis Induction via Mitochondrial Pathway)
The anticancer effects of this compound and its derivatives are linked to their ability to modulate key cellular signaling pathways, primarily leading to the induction of apoptosis. Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. mdpi.com This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. researchgate.net
Research indicates that 8-bromo-tryptanthrin can trigger apoptosis in human leukemia (HL-60) cells by targeting the STAT3 and ERK signaling pathways. nih.gov Specifically, it has been shown to suppress the phosphorylation of STAT3 (p-STAT3) while simultaneously up-regulating the phosphorylation of ERK (p-ERK). nih.gov This dual action leads to the activation of both the intrinsic and extrinsic pathways of apoptosis. nih.gov
The intrinsic, or mitochondrial, pathway of apoptosis is a major mechanism for physiological cell death. nih.gov It is regulated by the Bcl-2 family of proteins, which control the permeability of the mitochondrial outer membrane. cellsignal.com Pro-apoptotic proteins like Bax and Bak promote the release of cytochrome c from the mitochondria, while anti-apoptotic proteins like Bcl-2 and Bcl-xL inhibit this release. cellsignal.com Once in the cytosol, cytochrome c binds to Apaf-1, forming an apoptosome that activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to cell death. researchgate.netyoutube.com While the direct action of this compound on specific Bcl-2 family proteins has not been fully elucidated, its ability to activate the intrinsic pathway suggests an influence on this critical regulatory point. nih.gov
Inhibition of Specific Molecular Targets (e.g., IDO1, Topoisomerase II, Kinases)
The molecular mechanism of action for tryptanthrin derivatives, including the 8-bromo analogue, involves the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation.
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme that plays a role in immune evasion by cancer cells. Molecular docking studies have been conducted to investigate the interaction of derivatives of 8-bromotryptanthrin with the IDO1 protein, suggesting it as a potential molecular target. researchgate.net
Topoisomerase II: Human topoisomerases are essential enzymes that regulate the topology of DNA during processes like replication and transcription. nih.gov Topoisomerase II is a validated target for anticancer drugs. mdpi.com Tryptanthrin derivatives have been identified as inhibitors of topoisomerase II, which can lead to DNA damage and subsequent apoptosis in cancer cells. sci-hub.seuc.pt
Kinases: Dysregulation of protein kinases, such as those in the STAT3 and ERK signaling pathways, is a hallmark of many cancers. nih.gov As mentioned previously, 8-bromo-tryptanthrin has been shown to modulate the phosphorylation status of STAT3 and ERK, indicating an inhibitory effect on the upstream kinases or related signaling components. nih.gov
Antimicrobial Activity Profile
Antibacterial Efficacy Against Pathogenic Strains
Derivatives of this compound have demonstrated promising antibacterial properties. Studies on Spiro-Pyrrolizine and Pyrrolidine derivatives of 8-bromotryptanthrin have revealed their potential against various bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC Value | Reference |
|---|---|---|---|
| Spiro-Pyrrolizine/Pyrrolidine Derivative | Mycobacterium tuberculosis (MTB) | 1.6 µg/ml | researchgate.net |
Antifungal Properties
The antifungal potential of this compound derivatives has also been investigated. Research into Spiro-Pyrrolizine and Pyrrolidine derivatives of 8-bromotryptanthrin showed that some of these compounds exhibited the highest activity against all the fungal strains tested in the study. researchgate.net This suggests a broad-spectrum antifungal potential for this class of compounds. Further research is needed to identify the specific fungal pathogens that are most susceptible and to determine the MIC values for these organisms.
Antitubercular Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents. researchgate.net The indolo[2,1-b]quinazoline-6,12-dione scaffold, the core structure of tryptanthrin and its derivatives like this compound, has been identified as a promising framework for the development of new antitubercular drugs. mdpi.comnih.govrsc.org
Research into this class of compounds has revealed significant in vitro activity against Mycobacterium tuberculosis. For instance, a study focusing on spiroindolo[2,1-b]quinazoline-6,2′- mdpi.comnih.govnih.govoxadiazoles, which are derivatives of the core tryptanthrin structure, identified several compounds with potent antimycobacterial effects. researchgate.net One derivative, compound 3i (N-(4-chlorophenyl)-5'-(4-methoxyphenyl)-1'-phenyl-1'H-spiro[indolo[2,1-b]quinazoline-6,2'- mdpi.comnih.govnih.govoxadiazol]-12(6H)-one), demonstrated a particularly low Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL against the H37Rv strain of Mycobacterium tuberculosis. researchgate.net Other related compounds in the same study also showed notable activity, with MIC values of 6.25 µg/mL. researchgate.net These findings highlight the potential of modifying the tryptanthrin backbone to develop effective antitubercular agents. researchgate.net
| Compound | Description | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
|---|---|---|---|
| 3i | Spiroindolo[2,1-b]quinazoline-oxadiazole derivative | 0.78 | researchgate.net |
| 3f | Spiroindolo[2,1-b]quinazoline-oxadiazole derivative | 6.25 | researchgate.net |
| 3h | Spiroindolo[2,1-b]quinazoline-oxadiazole derivative | 6.25 | researchgate.net |
| 3o | Spiroindolo[2,1-b]quinazoline-oxadiazole derivative | 6.25 | researchgate.net |
Antimalarial Potential and Resistance Overcoming Strategies
The indolo[2,1-b]quinazoline-6,12-dione structure is a recognized pharmacophore with significant potential in antimalarial drug discovery. researchgate.net Derivatives of this scaffold have demonstrated noteworthy in vitro activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netnih.gov
Specifically, this compound (also referred to as 8-bromotryptanthrin) has been synthesized and evaluated for its antiplasmodial activity. nih.gov Studies have shown that tryptanthrin and its derivatives are capable of killing the intraerythrocytic asexual stages of the parasite, which are responsible for clinical symptoms, and also preventing the formation of the sexual stages (gametocytes) that are crucial for transmission to mosquitoes. nih.gov
In one study, a series of 8-substituted tryptanthrins were synthesized and tested against P. falciparum. The parent compound, tryptanthrin, and its 8-nitro derivative (NT1) were found to be potent against the asexual stages and also impaired the development of gametocytes. nih.gov While the 8-bromo derivative was part of this synthetic effort, specific activity data for it were presented in the broader context of the class's potential. nih.gov The development of three-dimensional quantitative structure-activity relationship (3D-QSAR) pharmacophore models for this class of compounds has further aided in identifying key structural features necessary for potent antimalarial activity, paving the way for the design of new analogues to combat drug resistance. researchgate.net
| Compound | Effect | Reference |
|---|---|---|
| Tryptanthrin | Potent against asexual stages; no influence on microgamete exflagellation. | nih.gov |
| 8-Nitro-tryptanthrin (NT1) | Potent against asexual and sexual stages; impaired gametogenesis. | nih.gov |
| General Tryptanthrin Analogues | Active against sensitive and multidrug-resistant P. falciparum. | researchgate.net |
Other Pharmacological Activities
The tryptanthrin scaffold, including its brominated derivatives, is recognized as a potent anti-inflammatory structure. nih.govnih.govresearchgate.net The mechanism of action involves the inhibition of key enzymes and mediators in the inflammatory cascade. Tryptanthrin is a powerful inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, with a reported IC₅₀ value of 64 nM. nih.gov Furthermore, it inhibits 5-lipoxygenase (5-LOX) catalyzed leukotriene synthesis (IC₅₀ = 0.15 µM) and the production of nitric oxide (NO) via inducible nitric oxide synthase (iNOS). nih.govresearchgate.net
Studies on related brominated indole (B1671886) structures, such as 6-bromoisatin (B21408), have provided further insight into the anti-inflammatory potential of this chemical class. These compounds have been shown to inhibit the production of NO, prostaglandin (B15479496) E2 (PGE₂), and the pro-inflammatory cytokine tumor necrosis factor-alpha (TNFα) in lipopolysaccharide (LPS)-stimulated mouse macrophages. mdpi.com The underlying mechanism for this activity is linked to the inhibition of the translocation of the nuclear factor kappa B (NFκB), a critical transcription factor that regulates the expression of many inflammatory genes. mdpi.com For example, 6-bromoisatin was found to reduce NFκB translocation by over 60% in stimulated macrophages. mdpi.com
| Compound/Class | Target/Pathway Inhibited | Observed Effect | Reference |
|---|---|---|---|
| Tryptanthrin | Cyclooxygenase-2 (COX-2) | IC₅₀ = 64 nM | nih.gov |
| Tryptanthrin | 5-Lipoxygenase (5-LOX) | IC₅₀ = 0.15 µM | nih.gov |
| Tryptanthrin | Inducible Nitric Oxide Synthase (iNOS) | Inhibition of NO production | nih.govresearchgate.net |
| Brominated Isatins | NFκB Translocation | Inhibition of NO, PGE₂, TNFα | mdpi.com |
Quinazoline (B50416) and quinazolinone derivatives have been investigated for their ability to counteract oxidative stress by scavenging free radicals. sapub.orgmdpi.com The antioxidant potential of these compounds is often evaluated using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comrsc.org These assays measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize reactive free radicals. sapub.org
While specific antioxidant data for this compound is not extensively detailed in the reviewed literature, studies on the broader class of quinazolinone derivatives have demonstrated significant antioxidant activity. mdpi.com For example, research on various synthetic quinazolin-4(3H)-one derivatives showed that certain compounds exhibited excellent scavenging capacity against both DPPH and ABTS radicals, with some demonstrating potency comparable to standard antioxidants. mdpi.com The antioxidant activity within this chemical family is often influenced by the nature and position of substituents on the quinazolinone core, suggesting that derivatives like the 8-bromo variant could possess significant radical scavenging properties. mdpi.com
| Assay | Principle | Relevance | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | Measures the ability to donate a hydrogen atom or electron to the stable DPPH radical. | Commonly used to screen for antioxidant potential. | sapub.orgmdpi.com |
| ABTS Radical Cation Scavenging | Measures the ability to scavenge the pre-formed ABTS radical cation. | Applicable to both hydrophilic and lipophilic compounds. | mdpi.comresearchgate.net |
Structure Activity Relationship Sar Studies of 8 Bromoindolo 2,1 B Quinazoline 6,12 Dione and Analogues
Role of Bromine Substitution at Position 8 in Biological Activity
The substitution of a bromine atom at the C-8 position of the indolo[2,1-b]quinazoline-6,12-dione core has been identified as a critical modification for enhancing its biological, particularly anticancer, activity. juniperpublishers.com The C-8 position is located on the indole (B1671886) moiety (D-ring) of the tetracyclic structure. nih.gov
Studies consistently show that the introduction of a bromine atom at this specific position leads to a significant increase in cytotoxic and anti-proliferative effects compared to the unsubstituted parent compound, tryptanthrin (B1681603). nih.govjuniperpublishers.com In one study, the 8-bromo derivative demonstrated superior anti-proliferative activity against human hepatocellular carcinoma (HCC) cells when compared to both the parent compound and a 2-bromo substituted analogue. nih.gov This highlights the positional importance of the halogen substituent for biological potency. Further research indicated that the 8-bromo derivative (referred to as compound A1) also exhibited a more potent anti-proliferative effect in Hep3B cells than sorafenib, a standard chemotherapy agent. nih.gov
The nature of the halogen at position 8 also plays a role. While fluorine substitution at C-8 was also found to enhance activity, the introduction of a chlorine atom at the same position resulted in a slight decrease in activity, suggesting that the size, electronegativity, and lipophilicity of the halogen are determining factors in the pharmacological outcome. juniperpublishers.com
| Compound | Substituent at C-8 | Observed Effect on Anticancer Activity | Source |
|---|---|---|---|
| Tryptanthrin | -H (unsubstituted) | Baseline activity | nih.gov |
| 8-Bromoindolo[2,1-b]quinazoline-6,12-dione | -Br | Significantly increased activity compared to parent compound | juniperpublishers.comnih.govjuniperpublishers.com |
| 8-Fluoro-tryptanthrin | -F | Enhanced activity | juniperpublishers.com |
| 8-Chloro-tryptanthrin | -Cl | Slightly decreased activity | juniperpublishers.com |
Influence of Substituents on Indole and Quinazoline (B50416) Moieties on Pharmacological Responses
Beyond the C-8 position, modifications on both the indole (rings C and D) and quinazoline (rings A and B) portions of the tryptanthrin scaffold significantly modulate pharmacological responses. SAR studies have established that the indole and quinazoline cores are essential for cytotoxic activity, with substituted derivatives generally showing higher cytotoxicity than the unsubstituted parent compound. juniperpublishers.comjuniperpublishers.com
Quinazoline Moiety (Rings A and B): Modifications to the quinazoline part of the molecule have a profound impact on activity.
Position 2: The introduction of electron-donating groups, such as methyl (-CH3) and methoxy (B1213986) (-OCH3), at the C-2 position has been shown to decrease the cytotoxic activity of the compounds. juniperpublishers.com Conversely, a 2-(N,N-dimethylamino) substituent was found to impart notable photophysical properties. mdpi.com
A-Ring Replacement: In a significant structural modification, replacing the A-ring of the quinazoline system with a pyridine (B92270) ring to create a 4-aza-tryptanthrin derivative was found to make a substantial contribution to the compound's antitumor activity. mdpi.com
Position 6: The carbonyl group at the C-6 position is a viable site for modification. Due to the polarity of the C=O bond, this position is susceptible to nucleophilic attack, allowing for the creation of various 6-oxime and 6-imine substituted tryptanthrins. nih.gov These modifications alter the electronic and steric properties of the molecule, influencing its biological interactions.
Indole Moiety (Rings C and D): The indole portion of the scaffold is a frequent target for chemical modification.
Position 8: As discussed, this is a key position where electron-withdrawing groups are favorable. Bromine and fluorine enhance activity, while electron-donating groups like methoxy and methyl at C-8 decrease cytotoxicity. juniperpublishers.comjuniperpublishers.com The 8-position is also noted to be more chemically reactive than the 2-position, for instance, in nitration reactions. nih.gov
Position 7: The introduction of substituents at the C-7 position has been explored. For example, a 7-((2-(dimethylamino)ethyl)amino) derivative was found to exhibit potent antiproliferative activity by targeting topoisomerase II. mdpi.com The position of a halogen atom on the D-ring, in general, has been noted to affect the selectivity and activity of nucleophilic reactions on the scaffold. nih.gov
| Moiety | Position | Substituent Type | Effect on Anticancer/Cytotoxic Activity | Source |
|---|---|---|---|---|
| Quinazoline | C-2 | Electron-donating (e.g., -CH3, -OCH3) | Decrease | juniperpublishers.com |
| Quinazoline | A-Ring | Replacement with Pyridine Ring | Increase | mdpi.com |
| Quinazoline | C-6 | Carbonyl modification (e.g., oxime, imine) | Modulates activity | nih.gov |
| Indole | C-7 | Amino derivatives | Increase | mdpi.com |
| Indole | C-8 | Electron-withdrawing (e.g., -Br, -F) | Increase | nih.govjuniperpublishers.com |
| Indole | C-8 | Electron-donating (e.g., -CH3, -OCH3) | Decrease | juniperpublishers.com |
Three-Dimensional Pharmacophore Modeling and Ligand Features
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a response. pharmacophorejournal.com A pharmacophore model does not represent a real molecule but rather an abstract map of the key steric and electronic features, which typically include hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic regions (H), aromatic rings (R), and positive (P) or negative (N) ionizable centers. nih.govresearchgate.net
For this compound and its analogues, a ligand-based pharmacophore model can be developed by analyzing a set of structurally related compounds with known biological activities. nih.gov This process involves generating multiple 3D conformations for each molecule and identifying the common spatial arrangement of pharmacophoric features present in the most active compounds but absent in inactive ones. pharmacophorejournal.com
While a specific pharmacophore model for this compound is not detailed in the available literature, models for structurally related compounds provide insight into the likely key features:
Hydrogen Bond Acceptors: The two carbonyl groups at positions 6 and 12, and the quinazoline nitrogen atoms, are strong potential hydrogen bond acceptors.
Aromatic Rings/Hydrophobic Features: The fused tetracyclic system provides extensive aromatic and hydrophobic surfaces crucial for binding interactions. For related indole and isatin (B1672199) derivatives, pharmacophore models have identified two aromatic rings and one hydrophobic region as key features (often denoted as AAHRR). mdpi.com
Spatial Arrangement: The rigid, planar structure of the indoloquinazoline core strictly defines the spatial orientation of these features, which is a critical determinant for target binding. pharmacophorejournal.com
The bromine atom at position 8 would primarily contribute to the hydrophobic features of the molecule and influence the electronic distribution across the aromatic system, thereby modulating its interaction with a target protein. Such a validated pharmacophore model can then be used as a 3D query to screen large virtual databases to identify novel, structurally diverse compounds with the potential for similar biological activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that variations in the structural or physicochemical properties of compounds within a series are responsible for the observed variations in their biological activities. These models are invaluable for predicting the activity of newly designed, yet-to-be-synthesized molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process. physchemres.org
The QSAR modeling process involves two main steps:
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., orbital energies like HOMO and LUMO, partial charges), steric properties (e.g., molecular volume, molar refractivity), and hydrophobic properties (e.g., LogP). nih.govresearchgate.net
Model Generation and Validation: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links a selection of descriptors to the observed biological activity. nih.govnih.gov The resulting model's robustness and predictive power are rigorously assessed through internal (e.g., cross-validation, q²) and external validation using a test set of compounds (e.g., predictive R², R²pred). physchemres.org
Several QSAR studies have been successfully applied to the indoloquinazoline scaffold:
A study on tryptanthrin analogues with cytotoxic activity against breast cancer cells identified five key electronic and geometric descriptors: the partial charge on atom 15, bond orders between specific atoms, and the energy difference between frontier molecular orbitals (HOMO-LUMO gap). nih.gov A PLS discriminant model built with these descriptors was able to successfully distinguish between active and inactive analogues. nih.gov
Another study focusing on the anti-malarial activity of tryptanthrins developed a highly predictive QSAR model (R² = 0.999) using a novel descriptor based on the tunneling barriers of molecular orbital lobes. nih.gov This model identified a specific lobe of the Lowest Unoccupied Molecular Orbital (LUMO) as being strongly correlated with anti-malarial activity. nih.gov
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have also been applied. A CoMFA study on indolo[1,2-b]quinazoline derivatives established a model indicating that the electrostatic effect of substituents at the R1 position and the steric effect at the R2 position were crucial for improving anticancer activity. researchgate.net
These studies demonstrate that QSAR models can effectively capture the complex relationships between the molecular features of this compound analogues and their biological activity, providing a reliable predictive tool for designing more potent compounds.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 8-Bromoindolo[2,1-b]quinazoline-6,12-dione and its analogs, molecular docking simulations are instrumental in identifying potential biological targets and understanding the key molecular interactions that govern their binding affinity.
Research on structurally related 8-substituted tryptanthrin (B1681603) derivatives has demonstrated the utility of this approach. nih.gov In these studies, analogs were docked against various protein receptors implicated in cancer, such as Indoleamine 2,3-dioxygenase 1 (IDO1), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov The results of these docking studies can be summarized as follows:
| Compound Class | Target Protein | Key Findings |
| 8-substituted tryptanthrin analogues | IDO1, EGFR, HER2 | IDO1 was identified as a highly probable target, with some analogues exhibiting very low binding energies, suggesting strong binding affinity. nih.gov |
| Pyrido[2,1-b] quinazolines | EGFR kinase | Docking studies predicted binding modes similar to the known inhibitor erlotinib, highlighting the potential for this scaffold to target EGFR. waocp.org |
| 4-azaindolo[2,1-b]quinazoline-6,12-diones | Hemin | Molecular modeling was used to understand the interaction with hemin, a target relevant for antimalarial activity. researchgate.net |
For this compound, it can be inferred that the bromine atom at the 8th position could significantly influence its binding profile. The bromine can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity for specific protein targets. Molecular docking simulations would be essential to predict how this substitution affects the binding to targets like IDO1, EGFR, and other kinases.
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a molecule like this compound, which has a rigid tetracyclic core, the conformational flexibility is limited. However, even subtle changes in bond angles and dihedrals can impact its interaction with a biological target.
Energy minimization is a computational process used to find the three-dimensional arrangement of atoms where the potential energy of the molecule is at a minimum. This provides the most stable conformation of the molecule. For derivatives of the indolo[2,1-b]quinazoline-6,12-dione scaffold, Density Functional Theory (DFT) calculations are often employed for this purpose. nih.govmdpi.com These studies help in understanding the molecule's geometry and electronic properties. For instance, in a study on a tryptanthrin derivative, DFT calculations were used to investigate the Z,E-isomerism, which is crucial for its biological activity. mdpi.com
Virtual Screening for Novel Ligand Identification and Optimization
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given the established biological activities of the tryptanthrin scaffold, this compound can serve as a template or starting point for virtual screening campaigns.
By using the computationally determined low-energy conformation of this compound, researchers can screen large compound libraries to find molecules with similar shapes and electrostatic properties. This can lead to the identification of novel compounds with potentially improved activity or different selectivity profiles. Furthermore, the insights gained from molecular docking of the parent compound can be used to create pharmacophore models, which represent the essential 3D arrangement of functional groups required for biological activity. These models are then used to filter virtual libraries for promising new ligands.
De Novo Drug Design Approaches and Molecular Dynamics Simulations
De novo drug design involves the computational creation of novel molecular structures that are predicted to have desirable biological activity. Starting with the this compound scaffold, de novo design algorithms can be used to suggest modifications or new functional groups that could enhance its binding to a specific target. This approach allows for the exploration of a much wider chemical space than traditional chemical synthesis alone.
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. An MD simulation of this compound bound to a protein target can reveal important information about the stability of the complex, the role of water molecules in the binding site, and the conformational changes that may occur upon binding. This level of detail is crucial for understanding the mechanism of action and for the rational design of second-generation inhibitors with improved properties.
Future Research Trajectories and Translational Potential
Development of Advanced Synthetic Methodologies for Enhanced Efficiency
The advancement of novel therapeutics is intrinsically linked to the development of efficient and scalable synthetic routes. For 8-Bromoindolo[2,1-b]quinazoline-6,12-dione and its analogs, future research is focused on moving beyond traditional multi-step syntheses towards more streamlined and environmentally benign methodologies.
One promising approach involves the one-pot synthesis of the indolo[2,1-b]quinazoline-6,12-dione core. researchgate.net A recently developed method utilizes 2-haloacetophenones and anthranilamides with an I2/DMSO/CuI catalytic system under aerobic conditions. researchgate.net This tandem process integrates five reactions—α-halogenation, oxidation, condensation, aromatization, and heteroaryl coupling—into a single step, offering a more attractive and efficient pathway. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Indolo[2,1-b]quinazoline-6,12-diones
| Methodology | Starting Materials | Key Features | Yield (for 8-Bromo derivative) | Reference |
|---|---|---|---|---|
| Method A | 5-Bromoisatin (B120047), Isatoic acid anhydride (B1165640) | Reflux in pyridine (B92270) with diisopropylcarbodiimide | Not specified, but generally effective for 8-substituted derivatives | nih.gov |
| One-Pot Tandem | 2-haloacetophenones, Anthranilamides | I2/DMSO/CuI catalyst; aerobic conditions; five reactions in one step | 74% (for a bromo-derivative) | researchgate.net |
Exploration of Novel Biological Targets and Therapeutic Applications
The tryptanthrin (B1681603) scaffold is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govmdpi.com Future research aims to identify novel biological targets for this compound and expand its therapeutic applications. The introduction of a bromine atom at the 8-position can significantly alter the compound's electronic properties, potentially enhancing its affinity for specific biological targets or conferring novel activities.
Recent studies on tryptanthrin derivatives have revealed several promising avenues for exploration:
Neurodegenerative Diseases: Tryptanthrin derivatives have been evaluated as multi-target-directed ligands for Alzheimer's disease. mdpi.comnih.gov They exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), inhibit amyloid-β (Aβ) aggregation, and show anti-neuroinflammatory effects. mdpi.comnih.gov The potential of the 8-bromo derivative in this context remains a key area for investigation.
Oncology: A significant target is Indoleamine 2,3-dioxygenase (IDO-1), an enzyme implicated in cancer immune evasion. researchgate.net Tryptanthrin has been identified as a novel IDO-1 inhibitor, and its derivatives have been shown to suppress tumor growth and reduce regulatory T cells in preclinical cancer models. researchgate.net Other anticancer mechanisms observed for derivatives include the induction of both apoptosis and autophagy in non-small cell lung cancer cells. researchgate.net
Infectious Diseases: The parent scaffold has shown activity against a range of pathogens, including Plasmodium falciparum (malaria), Trypanosoma brucei (sleeping sickness), and various phytopathogenic bacteria. nih.govnih.govnih.gov The 8-bromo substitution could enhance potency against these or other microbial targets.
Inflammatory Conditions: Tryptanthrin is a known inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. nih.gov This opens possibilities for developing this compound as a novel anti-inflammatory agent.
Table 2: Investigated Biological Targets and Activities of Tryptanthrin Derivatives
| Biological Target/Activity | Disease Area | Specific Finding | Reference |
|---|---|---|---|
| Cholinesterases (AChE, BuChE) | Alzheimer's Disease | Derivative 4h showed potent dual inhibition (AChE IC50 = 0.13 µM; BuChE IC50 = 6.11 µM). | mdpi.comnih.gov |
| Indoleamine 2,3-dioxygenase (IDO-1) | Cancer | A tryptanthrin derivative (5c ) exhibited nanomolar inhibitory activity and suppressed tumor growth in mice. | researchgate.net |
| Apoptosis & Autophagy Induction | Cancer | Derivative C1 inhibited proliferation of A549 lung cancer cells (IC50 = 0.55 µM). | researchgate.net |
| Plasmodium falciparum | Malaria | Tryptanthrin derivatives show antiplasmodial activity. | nih.gov |
| Phytopathogenic Bacteria (Xoo) | Agriculture | Derivative 6e showed significant antibacterial activity and in vivo therapeutic effects on rice. | nih.gov |
| COX-2 / 5-LOX | Inflammation | The parent compound, tryptanthrin, inhibits COX-2 (IC50 = 64 nM) and 5-LOX (IC50 = 0.15 µM). | nih.gov |
Strategies for Improving Bioavailability and Pharmacokinetic Properties in Preclinical Models
A significant hurdle in the clinical translation of many quinazoline-based compounds, including tryptanthrin derivatives, is their poor aqueous solubility, which often leads to low bioavailability. nih.govinnovareacademics.in Overcoming this challenge is a critical focus of future research for this compound.
Several strategies are being explored to enhance the pharmacokinetic profiles of these compounds:
Formulation Strategies: The use of drug delivery systems such as cyclodextrins has been shown to improve the solubility of quinazoline (B50416) derivatives. innovareacademics.in β-cyclodextrin can form inclusion complexes with these molecules, enhancing their dissolution and potential for absorption. innovareacademics.in
Prodrug Approaches: Designing prodrugs that are metabolized in vivo to release the active 8-bromo-tryptanthrin is another viable strategy. This can involve adding cleavable moieties that improve solubility and absorption characteristics.
Structural Modification: Rational design of new derivatives is a key approach. For instance, the introduction of flexible aliphatic amine side chains or dicarboxylic acid residues has been used to modify the physicochemical properties of the tryptanthrin core. nih.govmdpi.com In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are increasingly used to guide the synthesis of new analogs with potentially improved bioavailability. mdpi.com One study on a tryptanthrin derivative with a dicarboxylic acid residue suggested it is potentially highly bioavailable based on these predictions. mdpi.com
Future preclinical studies will need to rigorously evaluate the pharmacokinetic parameters of this compound and its optimized derivatives in animal models to establish absorption rates, tissue distribution, metabolic stability, and excretion pathways.
Investigation of Synergistic Therapeutic Combinations
The complexity of diseases like cancer and neurodegenerative disorders often necessitates multi-targeted therapeutic approaches. Future research will likely investigate the potential of this compound in synergistic combination with other therapeutic agents.
The concept of multi-target-directed ligands (MTDLs), where a single molecule is designed to interact with multiple targets, is already being applied to the tryptanthrin scaffold. mdpi.comnih.gov This inherent multi-target capability suggests a strong potential for synergistic interactions.
Potential areas for combination therapy research include:
Oncology: Combining this compound (as a potential IDO-1 inhibitor) with checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies) could lead to enhanced anti-tumor immune responses.
Neurodegenerative Disease: In the context of Alzheimer's disease, combining a cholinesterase-inhibiting tryptanthrin derivative with drugs that target other pathological pathways, such as anti-amyloid or anti-tau therapies, could provide a more comprehensive treatment.
Infectious Diseases: Combining this compound with existing antimicrobial or antiparasitic drugs could help overcome drug resistance and improve treatment efficacy. For example, some quinazoline alkaloids are being investigated for their ability to combat multi-drug resistant pathogens. nih.gov
These investigations will require extensive in vitro and in vivo studies to identify optimal drug combinations, elucidate mechanisms of synergy, and establish effective therapeutic regimens.
Q & A
Q. How is 8-Bromoindolo[2,1-b]quinazoline-6,12-dione synthesized, and what are the critical reaction conditions?
The compound is synthesized via condensation of isatoic anhydride with 5-bromoisatin under reflux in benzene with triethylamine as a co-solvent. Slow evaporation of an acetone solution yields crystals suitable for X-ray diffraction. Key steps include controlling reaction temperature (80–100°C) and purification via recrystallization .
| Reagents | Conditions | Yield |
|---|---|---|
| 5-Bromoisatin, benzene | Reflux (8–12 h), triethylamine | 44–50% |
Q. What spectroscopic and crystallographic methods confirm the structure of this compound?
Q. What are the primary pharmacological activities reported for this compound?
It exhibits antitumor (IC50: 2–3 nM in leukemia cells), antiparasitic (EC50: 0.40 µM against Trypanosoma brucei), and immunomodulatory effects via Nrf2/HO-1 pathways. Cytotoxicity is minimal (<100 µM) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents at the 8-position influence bioactivity?
Electron-withdrawing groups (e.g., Br, NO2) at position 8 enhance antiparasitic activity by increasing electrophilicity and target binding. Bromine improves IC50 10-fold compared to unsubstituted tryptanthrin due to enhanced π-π stacking and halogen bonding .
| Substituent | IC50 (µM) | Target |
|---|---|---|
| -H | 17.0 | Indoleamine 2,3-dioxygenase |
| -Br | 0.40 | Trypanosoma brucei |
Q. How can researchers resolve contradictions in IC50 values across studies?
Discrepancies arise from assay variability (e.g., cell lines, incubation time). Standardize protocols:
- Use identical cell lines (e.g., HL-60 for leukemia).
- Validate via orthogonal assays (MTT vs. apoptosis markers like caspase-3) .
Q. What computational strategies optimize the design of derivatives with improved activity?
- 3D-QSAR : Correlate steric/electronic parameters with antileishmanial activity using CoMFA (q² > 0.5) .
- Molecular docking : Identify interactions with topoisomerase II (binding energy < −8.5 kcal/mol) .
Q. What challenges exist in translating in vitro efficacy to in vivo models?
- Poor solubility (≤30 mg/mL in DMSO) limits bioavailability. Solutions:
Q. How does the mitochondrial pathway mediate its pro-apoptotic effects?
The compound induces cytochrome c release, reducing Bcl-2 expression and activating caspase-3. Confirm via flow cytometry (Annexin V/PI staining) and Western blot (Bax/Bcl-2 ratio > 2.0) .
Q. What crystallographic data inform its structure-activity relationship (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
